molecular formula C20H20N4O2S B12174004 [4-(4-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

[4-(4-Methoxyphenyl)piperazin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B12174004
M. Wt: 380.5 g/mol
InChI Key: KCIQAYCQZQIOQN-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperazin-1-ylmethanone: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a piperazine ring, and a phenyl-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)piperazin-1-ylmethanone typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)piperazin-1-ylmethanone: undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The phenyl and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

4-(4-Methoxyphenyl)piperazin-1-ylmethanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperazin-1-ylmethanone
  • 4-(4-Methylphenyl)piperazin-1-ylmethanone
  • 4-(4-Fluorophenyl)piperazin-1-ylmethanone

Uniqueness

The uniqueness of 4-(4-Methoxyphenyl)piperazin-1-ylmethanone lies in its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with specific molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone

InChI

InChI=1S/C20H20N4O2S/c1-26-17-9-7-16(8-10-17)23-11-13-24(14-12-23)20(25)19-18(21-22-27-19)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3

InChI Key

KCIQAYCQZQIOQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N=NS3)C4=CC=CC=C4

Origin of Product

United States

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